molecular formula C16H18BrN3O2 B2738151 2-bromo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1788846-23-0

2-bromo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2738151
CAS RN: 1788846-23-0
M. Wt: 364.243
InChI Key: YACUESYIXCUGTR-UHFFFAOYSA-N
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Description

2-bromo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Structural Studies and Molecular Interactions

  • A Structural Study of Pyrazole-1-carboxamides : The crystal structures of the first two pyrazole N-substituted primary amides were determined, showcasing the significance of these compounds in understanding hydrogen-bond dimeric patterns in molecular structures (A. Llamas-Saiz et al., 1999).

  • Intermolecular Interactions in Antipyrine-like Derivatives : This study synthesizes and characterizes new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, to explore their crystal packing stabilized by hydrogen bonds and other weak interactions, providing insights into molecular assembly and stabilization mechanisms (A. Saeed et al., 2020).

Synthesis and Chemical Properties

  • Practical Synthesis of an Orally Active CCR5 Antagonist : The synthesis of a complex containing a tetrahydro-2H-pyran-4-yl moiety, similar to the queried compound, demonstrates the chemical versatility of these structures in synthesizing therapeutically relevant molecules (T. Ikemoto et al., 2005).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives : The creation of pyrazole derivatives with significant antimicrobial activity showcases the potential utility of compounds like 2-bromo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide in developing new antimicrobial agents (Nada M. Abunada et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium Bromide : This study demonstrates the effectiveness of pyrazole derivatives as corrosion inhibitors, which could be an indirect application of the compound (S. M. Tawfik, 2015).

properties

IUPAC Name

2-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c17-15-4-2-1-3-14(15)16(21)19-13-9-18-20(11-13)10-12-5-7-22-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACUESYIXCUGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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